molecular formula C7H6O4S B3175011 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid CAS No. 955373-67-8

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid

Cat. No.: B3175011
CAS No.: 955373-67-8
M. Wt: 186.19 g/mol
InChI Key: CAHFWFCOAPQXBC-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this compound, appropriate personal protective equipment should be worn, and it should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxythiophene with a carboxylating agent under acidic conditions to introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. This property makes it useful in applications requiring efficient charge transport. The carboxylic acid group can also form hydrogen bonds, enhancing its interaction with other molecules and surfaces .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid is unique due to its specific carboxylation pattern, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring precise control over hydrophilicity and biocompatibility .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)4-1-10-5-2-12-3-6(5)11-4/h2-4H,1H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHFWFCOAPQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731466
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955373-67-8
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 2
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 3
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 4
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 5
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 6
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid

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